1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with an ethanesulfonyl group and a furan-thiadiazole moiety
Preparation Methods
The synthesis of 1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the furan-thiadiazole moiety: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring, which is then fused with a furan ring.
Substitution on the piperidine ring: The piperidine ring is functionalized with an ethanesulfonyl group through nucleophilic substitution reactions.
Coupling of the two moieties: The final step involves coupling the furan-thiadiazole moiety with the substituted piperidine ring under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiadiazole ring can be reduced to form different sulfur-containing compounds.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The furan-thiadiazole moiety is particularly important for its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
1-(ethanesulfonyl)-N-[3-(furan-2-yl)propyl]piperidine-3-carboxamide: This compound has a similar piperidine ring but differs in the substitution pattern and the presence of a carboxamide group.
Furan-2-ylmethanethiol: This compound contains a furan ring but lacks the thiadiazole and piperidine moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-21(17,18)16-7-5-10(6-8-16)12-14-15-13(20-12)11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKZLILDNFZXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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